molecular formula C24H18BrCl2NO5 B11619675 2-(4-Bromophenyl)-2-oxoethyl 4-{[4-(2,4-dichlorophenoxy)phenyl]amino}-4-oxobutanoate

2-(4-Bromophenyl)-2-oxoethyl 4-{[4-(2,4-dichlorophenoxy)phenyl]amino}-4-oxobutanoate

Cat. No.: B11619675
M. Wt: 551.2 g/mol
InChI Key: CQYDBDJDBHZANW-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 3-{[4-(2,4-DICHLOROPHENOXY)PHENYL]CARBAMOYL}PROPANOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and phenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-{[4-(2,4-DICHLOROPHENOXY)PHENYL]CARBAMOYL}PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenylacetic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 3-{[4-(2,4-DICHLOROPHENOXY)PHENYL]CARBAMOYL}PROPANOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-{[4-(2,4-DICHLOROPHENOXY)PHENYL]CARBAMOYL}PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMOPHENYL)-2-OXOETHYL 3-{[4-(2,4-DICHLOROPHENOXY)PHENYL]CARBAMOYL}PROPANOATE is unique due to its specific combination of bromine, chlorine, and phenyl groups, which confer distinct reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C24H18BrCl2NO5

Molecular Weight

551.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-[4-(2,4-dichlorophenoxy)anilino]-4-oxobutanoate

InChI

InChI=1S/C24H18BrCl2NO5/c25-16-3-1-15(2-4-16)21(29)14-32-24(31)12-11-23(30)28-18-6-8-19(9-7-18)33-22-10-5-17(26)13-20(22)27/h1-10,13H,11-12,14H2,(H,28,30)

InChI Key

CQYDBDJDBHZANW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

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